BenchChemオンラインストアへようこそ!

Ethyl 1-acetylcyclobutane-1-carboxylate

Lipophilicity Drug Design ADME

Ethyl 1‑acetylcyclobutane‑1‑carboxylate is a disubstituted cyclobutane derivative that carries an acetyl group and an ethyl ester at the C‑1 quaternary carbon. With molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g·mol⁻¹, it belongs to the class of 1,1‑disubstituted cyclobutane building blocks that are increasingly exploited in medicinal chemistry for their ability to lock conformational space and improve pharmacokinetic profiles.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 126290-87-7
Cat. No. B1315376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-acetylcyclobutane-1-carboxylate
CAS126290-87-7
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)C(=O)C
InChIInChI=1S/C9H14O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h3-6H2,1-2H3
InChIKeyRMXJKLCXYPHSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1‑Acetylcyclobutane‑1‑carboxylate (CAS 126290‑87‑7): Cyclobutane Building‑Block Identification and Core Properties


Ethyl 1‑acetylcyclobutane‑1‑carboxylate is a disubstituted cyclobutane derivative that carries an acetyl group and an ethyl ester at the C‑1 quaternary carbon [1]. With molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g·mol⁻¹, it belongs to the class of 1,1‑disubstituted cyclobutane building blocks that are increasingly exploited in medicinal chemistry for their ability to lock conformational space and improve pharmacokinetic profiles [2]. The compound is commercially supplied at purities of 95 % to 99 % and is also listed as a reference standard for ethyl acetoacetate impurity profiling [3].

Why Ethyl 1‑Acetylcyclobutane‑1‑carboxylate Cannot Be Replaced by Generic Cyclobutane Esters or Ketones


Generic cyclobutane esters (e.g., ethyl cyclobutanecarboxylate) or ketones (e.g., acetylcyclobutane) lack the dual‑functionality architecture that is essential for divergent synthetic elaboration . Ethyl 1‑acetylcyclobutane‑1‑carboxylate uniquely positions both an electrophilic ketone carbonyl and an ester carbonyl on the same quaternary centre, enabling chemoselective transformations that simpler analogs cannot support [1]. Furthermore, its intermediate lipophilicity (cLogP ≈ 1.31) and moderate polar surface area (tPSA ≈ 43.4 Ų) place it in a physicochemical sweet‑spot that the more polar free acid (cLogP ≈ 0.5) or the less functionalised ethyl cyclobutanecarboxylate (tPSA ≈ 26.3 Ų) do not occupy, directly impacting solubility, permeability, and formulation behaviour in drug‑discovery programmes [2].

Ethyl 1‑Acetylcyclobutane‑1‑carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (cLogP) Comparison: Ethyl Ester vs. Methyl Ester and Free Acid

Ethyl 1‑acetylcyclobutane‑1‑carboxylate exhibits a computed logP (XLogP3‑AA) of 1.31, compared with 0.90 for the methyl ester analog and 0.50 for the corresponding free acid [1]. The 0.41 log‑unit increase relative to the methyl ester translates to an approximately 2.6‑fold higher octanol/water partition coefficient, and the 0.81 log‑unit difference vs. the free acid represents a roughly 6.5‑fold enhancement in lipophilicity.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (tPSA) Differentiation from Mono‑functional Cyclobutane Analogs

The target compound possesses a tPSA of 43.4 Ų, contributed by both the ester and ketone oxygens. This is 65 % larger than the tPSA of ethyl cyclobutanecarboxylate (26.3 Ų), which lacks the acetyl oxygen, and 17 % smaller than the tPSA of diethyl cyclobutane‑1,1‑dicarboxylate (52.6 Ų) . The intermediate PSA value positions the compound within the favourable range for oral bioavailability (typically <140 Ų, with optimal permeability often below 60 Ų) while providing additional H‑bond acceptor capacity for target engagement.

Polar Surface Area Membrane Permeability Drug‑Likeness

Chemoselective Synthetic Utility: Orthogonal Reactivity of Acetyl and Ethyl Ester Groups

The juxtaposition of an acetyl ketone and an ethyl ester on the same quaternary carbon enables sequential, chemoselective transformations that are not possible with analogs containing only one functional group . For example, the ketone can undergo condensation with hydrazines to form pyrazoles or with amidines to form pyrimidines, while the ester remains intact for subsequent hydrolysis or amidation. In contrast, ethyl cyclobutanecarboxylate (lacking the ketone) and acetylcyclobutane (lacking the ester) each support only a single class of transformations, limiting their utility as divergent intermediates. The target compound thus provides at least two orthogonal synthetic handles, effectively doubling the number of accessible derivative series from a single starting material [1].

Chemoselectivity Heterocycle Synthesis Building Block

Identity as a Certified Reference Standard for Ethyl Acetoacetate Impurity Profiling

Ethyl 1‑acetylcyclobutane‑1‑carboxylate is officially designated as 'Ethyl Acetoacetate Impurity 2' and is supplied as a fully characterized reference standard compliant with ICH Q3A/Q3B regulatory guidelines [1]. This compound is used for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing during the synthesis and formulation stages of drug substances derived from ethyl acetoacetate. No close analog (methyl ester, free acid, or simpler cyclobutane ester) serves this specific pharmacopoeial function, making the compound a mandatory procurement item for analytical laboratories supporting acetoacetate‑based API manufacturing.

Reference Standard Impurity Profiling Quality Control

Commercial Purity Availability: 99 % Pharmaceutical‑Grade Supply vs. Typical 95 % for Analogs

Ethyl 1‑acetylcyclobutane‑1‑carboxylate is commercially available at 99 % purity from pharmaceutical‑grade suppliers , whereas the methyl ester analog and the free acid are typically offered only at 95 % purity . The 4‑percentage‑point purity advantage reduces the total impurity burden from ≤5 % to ≤1 %, which is critical for applications where trace impurities can interfere with biological assay interpretation or downstream coupling efficiency.

Purity Pharmaceutical Grade Procurement

Molecular Weight and Physical Form Differentiation for Formulation and Dosing Calculations

With a molecular weight of 170.21 g·mol⁻¹, the target compound occupies an intermediate position between the lighter methyl ester (156.18 g·mol⁻¹) and heavier diethyl cyclobutane‑1,1‑dicarboxylate (200.23 g·mol⁻¹) [1]. This intermediate MW, combined with its balanced cLogP and tPSA, makes it particularly suitable for fragment‑based drug discovery (FBDD) campaigns where the 'rule of three' (MW <300, cLogP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤3) guides library design. The methyl ester, while lighter, is more volatile and less retentive on reverse‑phase HPLC, complicating purification; the diester is heavier and more lipophilic, increasing the risk of poor solubility.

Molecular Weight Formulation Dosing

Ethyl 1‑Acetylcyclobutane‑1‑carboxylate: High‑Value Application Scenarios Derived from Quantitative Evidence


Divergent Synthesis of Cyclobutane‑Containing Heterocyclic Libraries for Drug Discovery

Medicinal chemistry teams requiring a single building block that can be elaborated into multiple heterocyclic scaffolds (pyrazoles, pyrimidines, isoxazoles) benefit from the orthogonal acetyl and ethyl ester groups. The balanced cLogP (1.31) and tPSA (43.4 Ų) ensure that initial library members remain within drug‑like physicochemical space without additional property‑optimisation cycles [1].

GMP/QC Reference Standard for Ethyl Acetoacetate Impurity Method Validation

Analytical chemistry and quality‑control laboratories supporting ethyl acetoacetate‑derived API manufacture must procure this specific compound as 'Ethyl Acetoacetate Impurity 2.' Its certified purity and full characterization package enable ICH‑compliant method development, validation, and routine QC release testing [1].

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 170.21 g·mol⁻¹, cLogP of 1.31, and tPSA of 43.4 Ų, the compound satisfies the 'rule of three' criteria for fragment libraries. Its dual‑functionality permits efficient fragment elaboration, while the 99 % purity grade ensures that biological screening results are not confounded by impurities [1].

Process Chemistry Scale‑Up Where High Purity and Low Impurity Burden Are Critical

Process chemists scaling up synthetic routes that employ cyclobutane intermediates benefit from the 99 % pharmaceutical‑grade supply. The 4‑percentage‑point purity advantage over the methyl ester analog (95 %) reduces the impurity‑purging burden during downstream crystallisation or chromatography, shortening development timelines [1].

Quote Request

Request a Quote for Ethyl 1-acetylcyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.